molecular formula C12H8O2 B14603321 [1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione CAS No. 59869-78-2

[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione

Cat. No.: B14603321
CAS No.: 59869-78-2
M. Wt: 184.19 g/mol
InChI Key: QUGJURBQVGYIJQ-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is an organic compound with the molecular formula C12H8O2 It is characterized by the presence of two cyclohexa-2,4-dien-1-ylidene rings connected through a central dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method is the Birch reduction, which uses an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol to reduce aromatic compounds to their corresponding cyclohexa-2,4-dien-1-one derivatives . These intermediates can then be further reacted to form the desired dione structure.

Industrial Production Methods

Industrial production methods for [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to its corresponding diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexa-2,4-dien-1-ylidene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.

Scientific Research Applications

[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, which may play a role in its biological activity. Additionally, its ability to form stable intermediates makes it useful in studying reaction mechanisms and developing new synthetic methodologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6’-dione is unique due to its dione structure, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and form stable intermediates makes it a valuable compound for research and industrial applications.

Properties

CAS No.

59869-78-2

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

6-(6-oxocyclohexa-2,4-dien-1-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C12H8O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

QUGJURBQVGYIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=CC2=O)C(=O)C=C1

Origin of Product

United States

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